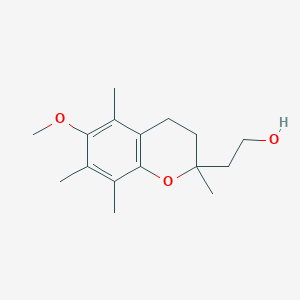
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman is a chemical compound known for its unique structure and properties. It belongs to the class of chromans, which are derivatives of chromane, a bicyclic organic compound. This compound is characterized by the presence of a hydroxyethyl group, a methoxy group, and multiple methyl groups attached to the chroman ring. Its structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 6-methoxy-2,5,7,8-tetramethylchroman with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts, such as metal oxides, can further enhance the efficiency of the reaction. The final product is typically purified using techniques like distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, hydroxylated compounds, and various substituted chromans, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antioxidant properties, which can protect cells from oxidative damage.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress, such as neurodegenerative disorders.
Industry: It is used in the formulation of cosmetics and personal care products due to its stability and beneficial properties.
Wirkmechanismus
The mechanism by which 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman exerts its effects is primarily related to its antioxidant activity. The hydroxyethyl and methoxy groups can donate electrons to neutralize free radicals, thereby preventing cellular damage. The compound interacts with molecular targets such as reactive oxygen species and various enzymes involved in oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl methacrylate: Known for its use in polymer chemistry and biomedical applications.
6-Methoxy-2,5,7,8-tetramethylchroman: A precursor in the synthesis of the target compound.
Tocopherols: A class of compounds with similar antioxidant properties.
Uniqueness
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman is unique due to its specific combination of functional groups, which imparts both stability and reactivity. Its ability to undergo various chemical reactions while maintaining its core structure makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
106444-68-2 |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
2-(6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethanol |
InChI |
InChI=1S/C16H24O3/c1-10-11(2)15-13(12(3)14(10)18-5)6-7-16(4,19-15)8-9-17/h17H,6-9H2,1-5H3 |
InChI-Schlüssel |
VNYSURHHUVEARS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCO)C)OC)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCO)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















